molecular formula C12H17NO3S B2945512 Tert-butyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate CAS No. 2248325-97-3

Tert-butyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate

Cat. No. B2945512
CAS RN: 2248325-97-3
M. Wt: 255.33
InChI Key: QZVJXCLJONXCPL-UHFFFAOYSA-N
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Description

  • Appearance : Solid form .

Molecular Structure Analysis

The molecular structure of Tert-butyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate consists of a fused thienopyran ring system with a tert-butyl ester group. The compound’s core structure includes a thieno[2,3-b]pyran moiety, which contributes to its unique properties .


Chemical Reactions Analysis

  • Ring Opening : The thienopyran ring system could undergo ring-opening reactions .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound is synthesized using various methods, including one-pot synthesis techniques for related compounds. For instance, Zonouzi et al. (2006) reported an efficient one-pot synthesis of 2-amino-4H-pyran derivatives, which are crucial in various applications, including as intermediates in organic synthesis (Zonouzi, Kazemi, & Nezamabadi, 2006).

  • Structural Characterization : Various studies have focused on the structural characterization of similar compounds. For example, Sharma et al. (2016) performed eco-friendly synthesis and spectral properties studies, including X-ray crystal structure, on a novel indoline derivative related to the tert-butyl compound (Sharma, Brahmachari, Banerjee, Nurjamal, Kant, & Gupta, 2016).

Potential Biological Applications

  • Biological Activity : While specific biological activities of Tert-butyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate are not directly highlighted, related compounds have been studied for their biological properties. For instance, Çolak et al. (2021) investigated the synthesis and characterization of similar compounds, which could have implications in biological research (Çolak, Karayel, Buldurun, & Turan, 2021).

  • Chemical Reactivity and Applications : The reactivity of compounds structurally similar to Tert-butyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate has been a subject of research. Mironovich and Shcherbinin (2014) studied the reactivity of a pyrazolo[5,1-c][1,2,4]triazine derivative, providing insights into the potential chemical applications of related compounds (Mironovich & Shcherbinin, 2014).

Advanced Synthesis and Application Techniques

  • Advanced Synthesis Methods : Advanced methods like continuous photo flow synthesis have been employed for related compounds, as demonstrated by Yamashita et al. (2019) in their work on a deuterium-labeled derivative (Yamashita, Nishikawa, & Kawamoto, 2019).

  • Application in Medicinal Chemistry : The applications of structurally related compounds in medicinal chemistry are evident in works like that of Bajaj et al. (2014), who described the enantioselective synthesis of Boc-protected pyranones, which serve as carbohydrate building blocks (Bajaj, Farnsworth, & O'Doherty, 2014).

properties

IUPAC Name

tert-butyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-12(2,3)16-10(14)8-7-5-4-6-15-11(7)17-9(8)13/h4-6,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVJXCLJONXCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC2=C1CCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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